molecular formula C12H15NO4 B1353614 (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid CAS No. 83509-88-0

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Cat. No.: B1353614
CAS No.: 83509-88-0
M. Wt: 237.25 g/mol
InChI Key: HYWJKPFAIAWVHP-VIFPVBQESA-N
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Description

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group. This compound is often used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.

Scientific Research Applications

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a key intermediate in the synthesis of peptides and proteins. In biology, it is used to study enzyme-substrate interactions and protein folding. In medicine, it is employed in the development of peptide-based drugs and therapeutic agents. Additionally, it finds applications in the agrochemical and pharmaceutical industries for the synthesis of bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid typically involves the protection of the amino group of (S)-3-amino butanoic acid with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of (S)-3-amino butanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The final product is typically purified through crystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding the free amino acid.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using reagents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Free amino acids.

    Substitution: Various protected or functionalized amino acids.

Mechanism of Action

The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized.

Comparison with Similar Compounds

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid can be compared with other protected amino acids such as:

  • (S)-4-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid
  • (S)-2-(Benzyloxycarbonylamino)butyric acid

These compounds also contain protecting groups that safeguard the amino group during chemical reactions. the choice of protecting group and the specific structure of the amino acid can influence the reactivity and suitability for different synthetic applications. The uniqueness of this compound lies in its specific structure and the stability of the benzyloxycarbonyl protecting group under various reaction conditions.

Properties

IUPAC Name

(3S)-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWJKPFAIAWVHP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453082
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83509-88-0
Record name (3S)-3-[[(Phenylmethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83509-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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